
4-Chloro Desloratadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro Desloratadine is a derivative of desloratadine, a second-generation tricyclic antihistamine. It is known for its selective and peripheral H1-antagonist action, which makes it effective in treating allergic conditions such as rhinitis and chronic idiopathic urticaria . The compound is characterized by its chemical structure, which includes a chlorine atom at the fourth position of the desloratadine molecule.
Preparation Methods
The synthesis of 4-Chloro Desloratadine typically involves the modification of desloratadine. One common method includes the reaction of desloratadine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in a borate buffer at pH 7.6 . Another method involves the derivatization of desloratadine with 2,4-dinitrofluorobenzene (DNFB) in a borate buffer at pH 9.0 . Industrial production often involves the hydrolysis of loratadine using either acid (HCl) or base (KOH) to yield desloratadine, followed by further chemical modifications .
Chemical Reactions Analysis
4-Chloro Desloratadine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-hydroxydesloratadine, a major metabolite.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc in acid.
Scientific Research Applications
4-Chloro Desloratadine has a wide range of applications in scientific research:
Mechanism of Action
4-Chloro Desloratadine exerts its effects by selectively binding to peripheral H1 receptors, thereby blocking the action of histamine . This prevents the typical symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound does not readily enter the central nervous system, which minimizes the risk of drowsiness .
Comparison with Similar Compounds
Properties
CAS No. |
133330-63-9 |
|---|---|
Molecular Formula |
C19H18Cl2N2 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
7,13-dichloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene |
InChI |
InChI=1S/C19H18Cl2N2/c20-14-2-4-15-13(11-14)1-3-16-17(21)7-10-23-19(16)18(15)12-5-8-22-9-6-12/h2,4,7,10-11,22H,1,3,5-6,8-9H2 |
InChI Key |
CCXNJIKOLAJTLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN=C2C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
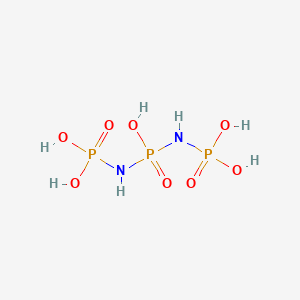
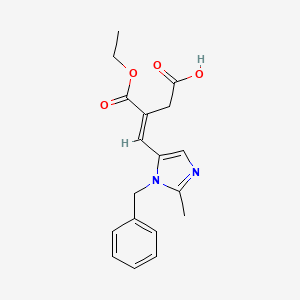

![(2S,3R,4R,5R,6R)-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13437671.png)



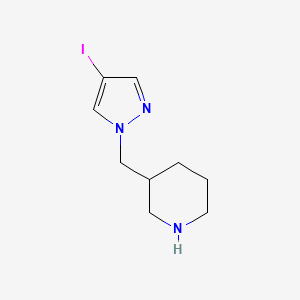

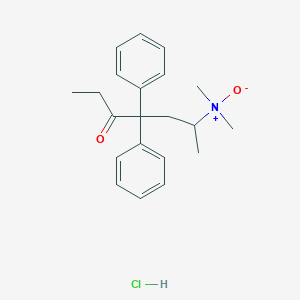
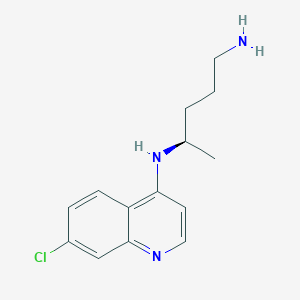
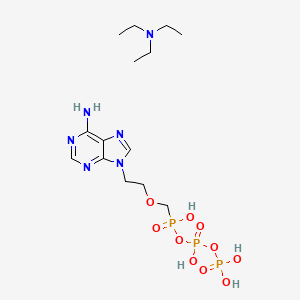
![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)
